

Application Notes and Protocols: Magnesium Chromate Conversion Coating for Magnesium Alloys

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Compound of Interest

Compound Name: *Magnesium chromate pentahydrate*
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Audience: Researchers, scientists, and materials engineering professionals.

Abstract: Chromate conversion coatings are a chemical treatment process used to passivate magnesium and its alloys, providing enhanced corrosion resistance and an effective primer for subsequent painting or adhesive bonding.[1][2] The process involves the reaction of the magnesium surface with an acidic solution containing hexavalent chromium compounds.[3] This reaction forms a protective, non-metallic film integral to the metal's surface, composed of complex chromium and magnesium compounds.[1][3] While highly effective, the use of hexavalent chromium is declining due to its carcinogenic nature and environmental toxicity, leading to stringent regulations and the development of alternative coatings.[4][5] These notes provide detailed protocols for the application and testing of traditional chromate conversion coatings on magnesium alloys for research and evaluation purposes.

Principle of Method

Magnesium is a highly reactive metal that readily forms a porous, non-protective oxide layer.[3] [6] Chromate conversion coating is an immersion process that replaces this native oxide with a

more durable, protective film. The process is initiated by immersing the cleaned and deoxidized magnesium part into an acidic chromating solution.

The acidic solution, containing hexavalent chromium (Cr^{6+}), dissolves the surface magnesium oxide and a small amount of the magnesium metal.[3][7] This reaction consumes hydrogen ions (H^+) at the metal-solution interface, causing a localized increase in pH. This pH shift triggers the precipitation of a gelatinous film composed of trivalent chromium hydroxides (from the reduction of Cr^{6+}) and residual hexavalent chromium compounds, along with magnesium oxides/hydroxides.[1][3] The resulting film is a complex mixture that acts as a barrier to corrosive agents and provides excellent adhesion for organic coatings.[5] The entrapped hexavalent chromium provides a "self-healing" property, where it can migrate to a scratch or defect to passivate the exposed metal.[5]

Quantitative Data Summary

The composition of the chromating bath and the resulting coating properties can be tailored for different applications, such as a thin, clear coating for low electrical resistance or a thicker, colored coating for maximum corrosion protection.[3][4]

Table 1: Typical Bath Compositions and Operating Parameters

Parameter	Bath Type 1: Chrome-Fluoride[4]	Bath Type 2: Chrome-Chloride-Nitrate[8]
Hexavalent Chromium Source	Chromic Acid (3-4 g/L), Sodium Dichromate (3-5 g/L)	Chromic Acid, Sodium/Potassium Dichromate
Hexavalent Chromium Conc.	-	15 - 25 g/L
Activators/Additives	Sodium Fluoride (~1 g/L), Potassium Ferricyanide (2-5 g/L for accelerated baths)	Chloride (20 - 160 g/L), Nitrate (0.8 - 1.5 g/L per g of Chloride)
Operating Temperature	Ambient to 34°C (70-95°F)[3]	15 - 38°C (60-100°F)
pH	1.2 - 1.9	0.4 - 1.0 N (Titratable Acidity)

| Immersion Time | 1 - 4 minutes[3] | Varies (until a visible film is produced) |

Table 2: Typical Performance Characteristics of Chromate Coatings on Magnesium

Characteristic	Value	Application/Notes
Coating Thickness	100 - 120 nm	Minimum corrosion resistance, conductive surface. [4]
	~300 nm	Good paint base (iridescent to light yellow color).[4]
	500 - 600 nm	Maximum corrosion resistance (yellow to gold color).[4]
Coating Mass	~20 mg/ft ² (~215 mg/m ²)	For conductive applications.[4]
	50 - 60 mg/ft ² (~590 mg/m ²)	As a paint base.[4]
	80 - 100 mg/ft ² (~970 mg/m ²)	For maximum corrosion resistance.[4]
Corrosion Rate (AZ92A-T6)	10.84 MPY (mils per year)	Measured via potentiodynamic studies in 5% NaCl solution.[6]

| | 682 MPY (mils per year) | For bare, uncoated AZ92A-T6 alloy for comparison.[6] |

Experimental Protocols

Protocol 1: Application of Chromate Conversion Coating

This protocol outlines the steps for applying a chromate conversion coating to a magnesium alloy substrate.

1. Surface Preparation: Alkaline Cleaning
 - a. Prepare an alkaline cleaning solution (e.g., 40-50 g/L Sodium Hydroxide).[7]
 - b. Heat the solution to 70-90°C.[7]
 - c. Immerse the magnesium alloy parts in the solution for 3-10 minutes to remove oils, grease, and other surface soils.
 - d. Rinse the parts thoroughly with deionized water.

2. Surface Activation: Acid Pickling/Deoxidation a. Prepare an acid pickling solution. A common solution contains chromic acid and sodium nitrate.[8] For silicon-containing castings, a nitric-hydrofluoric acid mixture may be used.[3] b. Immerse the cleaned parts in the pickling solution at room temperature for 1-3 minutes. This step removes the native oxide layer and any scale.[7] c. Rinse the parts thoroughly with deionized water.

3. Chromate Conversion Coating Immersion a. Prepare the chromating bath according to the formulations in Table 1. Maintain the specified temperature and pH. b. Immerse the pickled parts in the chromating solution.[2] Application can also be done by spraying or brushing for large parts.[3] c. The immersion time typically ranges from 1 to 4 minutes, depending on the desired coating thickness and color.[3] A visible film should be produced.[8] d. Remove the parts from the bath.

4. Post-Treatment: Rinsing and Drying a. Rinse the coated parts thoroughly with clean, cold deionized water to remove residual chromating solution.[3] b. A final rinse in warm water may be performed, but note that hot water can leach the soluble hexavalent chromium, reducing corrosion protection.[3] c. Dry the parts using clean, warm air. The coating is soft and gelatinous when first applied and hardens upon drying, typically within 24 hours.[2] Avoid handling the parts before the coating is fully cured.

Protocol 2: Evaluation of Corrosion Resistance (ASTM B117 Neutral Salt Spray)

This protocol provides a general outline for testing the corrosion resistance of the coated magnesium samples, as referenced by performance studies.[4][6]

1. Sample Preparation a. Prepare coated magnesium alloy panels as described in Protocol 1. b. For evaluating paint adhesion, apply a primer (e.g., MIL-PRF-23377J) and topcoat (e.g., MIL-PRF-85285) system over the conversion coating.[6] c. Scribe the coated surface with a sharp tool, cutting through to the base metal, if required by the test plan.

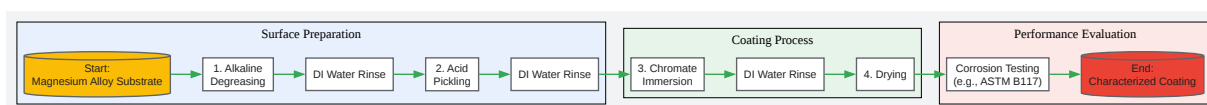
2. Test Apparatus a. Use a standardized salt spray cabinet conforming to ASTM B117 specifications. b. Prepare a 5% sodium chloride (NaCl) solution in distilled or deionized water with a pH between 6.5 and 7.2.

3. Test Procedure a. Place the samples inside the cabinet at a specified angle (typically 15 to 30 degrees from the vertical). b. Operate the cabinet at a constant temperature of 35°C (95°F).

c. Expose the samples to a continuous fog of the salt solution for a predetermined duration (e.g., 4 hours, 336 hours, or until failure).[6]

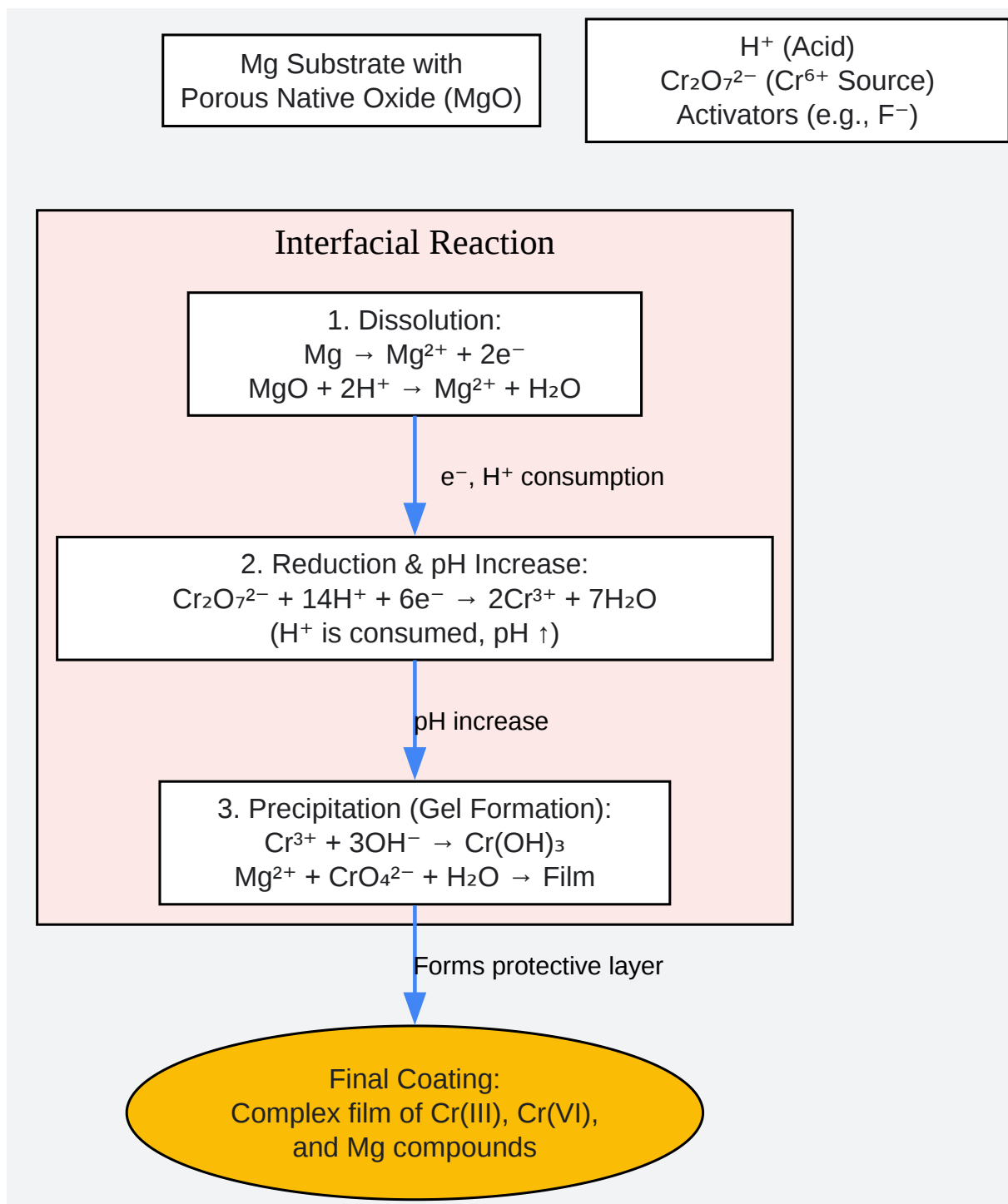
4. Evaluation a. Periodically remove samples and gently wash them in running water to remove salt deposits. b. Examine the samples for signs of corrosion, such as pitting, blistering, or undercutting of the paint film along the scribe. c. Rate the performance according to standard methods, such as ASTM D1654 for painted samples.[6]

Visualizations



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Caption: Experimental workflow for applying and testing a chromate conversion coating.



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Caption: Key chemical stages in the formation of a chromate conversion coating on magnesium.

Safety and Environmental Considerations

- **Toxicity:** Hexavalent chromium compounds are highly toxic and are classified as known human carcinogens.[4][5] All handling of chromating solutions and coated parts must be done with appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to avoid inhalation of aerosols.
- **Waste Disposal:** Chromate-containing solutions are hazardous waste. Spent solutions and rinse waters must be collected and treated to remove or reduce the hexavalent chromium before disposal, in accordance with local, state, and federal environmental regulations.[3]
- **Alternatives:** Due to the significant health and environmental risks, there is a strong global effort to replace chromate conversion coatings.[9] Researchers are actively developing and evaluating chromate-free alternatives, such as permanganate-based, phosphate-based, and rare-earth element-based conversion coatings.[6][9][10]

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